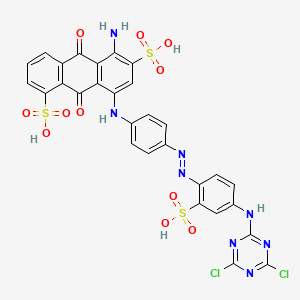
5-Amino-8-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)phenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-8-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)phenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-8-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)phenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid involves multiple steps:
Diazotization: The process begins with the diazotization of 4,6-dichloro-1,3,5-triazine.
Coupling Reaction: The diazonium salt formed is then coupled with 2-sulphophenylamine to form an azo compound.
Further Coupling: This azo compound is further coupled with 5-amino-8-hydroxyquinoline to form the final product.
Industrial Production Methods
Industrial production typically involves large-scale batch processes where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite are often used.
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Substituted triazine derivatives.
科学研究应用
5-Amino-8-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)phenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid is used in various scientific research applications:
Chemistry: As a dye for staining and visualization in analytical chemistry.
Biology: Used in histological staining to highlight structures in biological tissues.
Medicine: Investigated for potential use in diagnostic imaging.
Industry: Widely used in textile and paper industries for dyeing purposes.
作用机制
The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group allows for strong binding interactions, while the triazine ring provides stability. The molecular targets include proteins and nucleic acids, where it can bind and alter their properties, making it useful in staining and diagnostic applications.
相似化合物的比较
Similar Compounds
- 5-Amino-8-hydroxyquinoline
- 4,6-Dichloro-1,3,5-triazine
- 2-Sulphophenylamine
Uniqueness
What sets 5-Amino-8-((4-((4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphophenyl)azo)phenyl)amino)-9,10-dihydro-9,10-dioxoanthracene-1,6-disulphonic acid apart is its combination of stability, intense coloration, and ability to form strong complexes. This makes it particularly valuable in applications requiring durable and vivid dyes.
属性
CAS 编号 |
93858-27-6 |
|---|---|
分子式 |
C29H18Cl2N8O11S3 |
分子量 |
821.6 g/mol |
IUPAC 名称 |
5-amino-8-[4-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]diazenyl]anilino]-9,10-dioxoanthracene-1,6-disulfonic acid |
InChI |
InChI=1S/C29H18Cl2N8O11S3/c30-27-35-28(31)37-29(36-27)34-14-8-9-16(19(10-14)52(45,46)47)39-38-13-6-4-12(5-7-13)33-17-11-20(53(48,49)50)24(32)23-22(17)26(41)21-15(25(23)40)2-1-3-18(21)51(42,43)44/h1-11,33H,32H2,(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,34,35,36,37) |
InChI 键 |
OMZQIIHBHRKEEK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)N=NC5=C(C=C(C=C5)NC6=NC(=NC(=N6)Cl)Cl)S(=O)(=O)O)S(=O)(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















